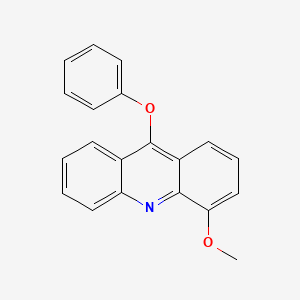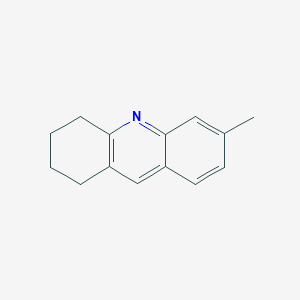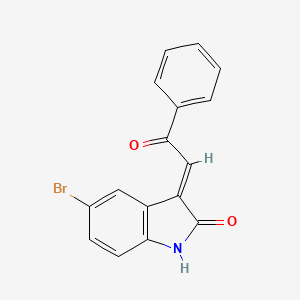
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position and a phenacylidene group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one typically involves the condensation of 5-bromoindole-2,3-dione with phenacyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromine atom and the phenacylidene group may play a crucial role in its biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2,3-dione: A precursor in the synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one.
3-phenacylidene-1H-indol-2-one: Lacks the bromine atom but shares the phenacylidene group.
5-bromo-1H-indole-2-one: Similar structure but without the phenacylidene group.
Uniqueness
This compound is unique due to the combination of the bromine atom and the phenacylidene group, which may contribute to its distinct chemical reactivity and biological activity. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H10BrNO2 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(20)18-14)9-15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-9+ |
InChI Key |
AZHMGLXVLSUTGY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


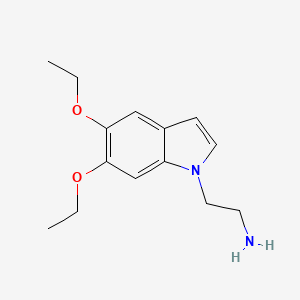
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)



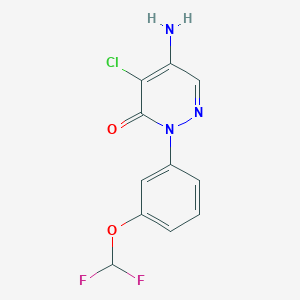
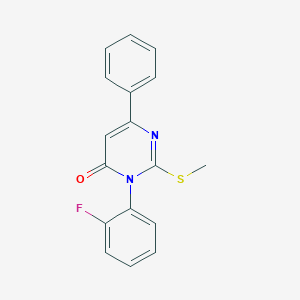
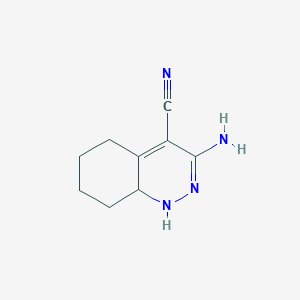
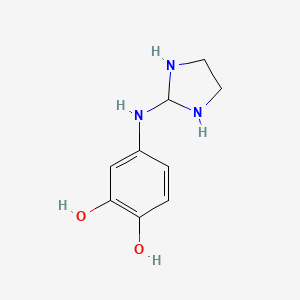
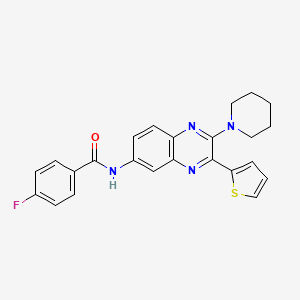
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

